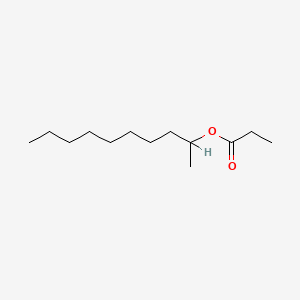
Decan-2-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decan-2-yl propanoate is an organic ester compound formed from the reaction between decan-2-ol and propanoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The molecular formula of this compound is C13H26O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decan-2-yl propanoate can be synthesized through esterification, where decan-2-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions: Decan-2-yl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decan-2-ol and propanoic acid.
Reduction: Reduction of this compound can yield decan-2-ol and propanol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Decan-2-ol and propanoic acid.
Reduction: Decan-2-ol and propanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decan-2-yl propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma, enhancing the sensory properties of products.
Mecanismo De Acción
The mechanism of action of decan-2-yl propanoate primarily involves its hydrolysis to decan-2-ol and propanoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction releases the alcohol and acid, which can then participate in further biochemical pathways.
Comparación Con Compuestos Similares
Decan-2-ol: The alcohol precursor to decan-2-yl propanoate.
Propanoic acid: The acid precursor to this compound.
Other esters: Such as ethyl propanoate and butyl propanoate, which have similar ester functionalities but different alkyl groups.
Uniqueness: this compound is unique due to its specific combination of a long-chain alcohol (decan-2-ol) and a short-chain acid (propanoic acid). This combination imparts distinct physical and chemical properties, such as its fruity odor and specific reactivity patterns.
Propiedades
Número CAS |
55683-11-9 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
decan-2-yl propanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h12H,4-11H2,1-3H3 |
Clave InChI |
HJQHFVTZMYPNGS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)OC(=O)CC |
SMILES canónico |
CCCCCCCCC(C)OC(=O)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















